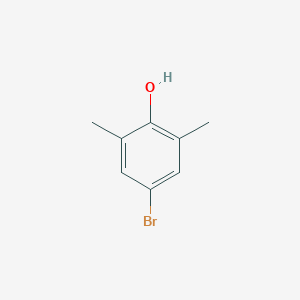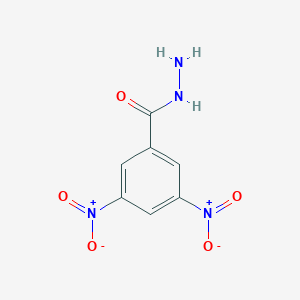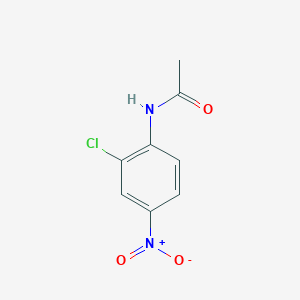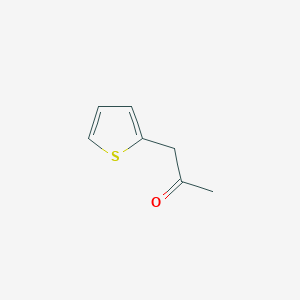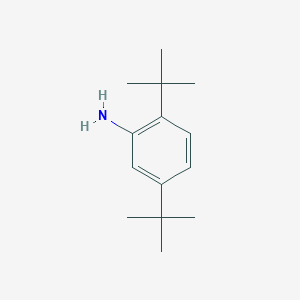
4-Chloro-1-phenylpyrazole
Vue d'ensemble
Description
4-Chloro-1-phenylpyrazole is a chemical compound with the molecular formula C9H7ClN2. It has a molecular weight of 178.62 . This compound is used for research and development purposes .
Synthesis Analysis
Pyrazole derivatives, including 4-Chloro-1-phenylpyrazole, are synthesized using various methods. One approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes, providing pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of 4-Chloro-1-phenylpyrazole consists of a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, they can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Applications De Recherche Scientifique
Synthesis Methods and Characterization
- Synthesis Approaches : Various methods for synthesizing 1-phenylpyrazole derivatives, closely related to 4-Chloro-1-phenylpyrazole, have been explored. One method involves hydrolysis of 4-cyano-1-phenylpyrazole formed from a Sandmeyer type reaction, emphasizing the versatility of pyrazole compounds in chemical synthesis (O'donovan, Carroll, & Reilly, 1960).
- Spectroscopic Studies : The spectroscopic properties of 1-phenylpyrazoles, including 4-chloro derivatives, have been extensively studied, providing essential insights into their chemical behavior and potential applications in various fields (Finar & Rackham, 1968).
Pharmacological and Biological Activities
- Antimicrobial Evaluation : Halopyrazole derivatives, including those structurally similar to 4-Chloro-1-phenylpyrazole, have demonstrated significant antimicrobial properties. These compounds have been synthesized and evaluated for their in vitro antimicrobial activity, showing promise as potential antibacterial and antifungal agents (Siddiqui et al., 2013).
- Insecticidal Activities : Phenylpyrazole derivatives, including chloro-substituted ones, have been investigated for their insecticidal properties. They are known to act as selective inhibitors of chloride channel activities in insects, making them potent insecticides. Such studies contribute to the development of more effective and selective insecticidal agents (Cole, Nicholson, & Casida, 1993).
Chemical Properties and Reactions
- Phototransposition Chemistry : Research has been conducted on the photophysical and photochemical properties of 1-phenylpyrazoles, which include the 4-chloro derivative. Understanding these properties is crucial for potential applications in photochemistry and related fields (Pavlik et al., 1993).
- Organometallic Chemistry : Studies have been done on the interaction of 1-phenylpyrazole compounds with metals, leading to the formation of organometallic complexes. Such research lays the groundwork for potential applications in catalysis and material science (Steel, 1991).
Mécanisme D'action
Target of Action
4-Chloro-1-phenylpyrazole is a derivative of the pyrazole class of compounds . Pyrazoles are known to interact with a variety of targets in the body, contributing to their broad range of pharmacological properties . For instance, some 4-arylmethyl-1-phenylpyrazole derivatives have been investigated for their potential as new-generation androgen receptor (AR) antagonists .
Mode of Action
For instance, in the case of androgen receptor antagonists, these compounds may bind to the receptor, preventing its activation and subsequent downstream effects .
Biochemical Pathways
Given the potential role of some pyrazole derivatives as androgen receptor antagonists, it can be inferred that these compounds may influence pathways related to androgen signaling .
Pharmacokinetics
Molecular docking studies and pharmacokinetic properties of similar pyrazole derivatives have been predicted through in silico methods .
Result of Action
Given the potential role of some pyrazole derivatives as androgen receptor antagonists, these compounds may have therapeutic effects against conditions such as castration-resistant prostate cancer (crpc) .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of pyrazole derivatives .
Safety and Hazards
Orientations Futures
The synthesis of structurally diverse pyrazole derivatives, including 4-Chloro-1-phenylpyrazole, is a focus of ongoing research due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Researchers continue to explore new and improved applications for these compounds .
Propriétés
IUPAC Name |
4-chloro-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWHISBYSDFHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345011 | |
| Record name | 4-Chloro-1-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-phenylpyrazole | |
CAS RN |
6831-92-1 | |
| Record name | 4-Chloro-1-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6831-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the provided abstract [] demonstrates the successful synthesis of 4-iodo-1-phenylpyrazole and 1-(p-bromophenyl)pyrazole using 1-phenylpyrazol-4-ylmagnesium bromide as a starting material, it specifically states that "4-chloro-1-phenylpyrazole does not" form under the same conditions. This suggests that alternative synthetic routes may be required for the preparation of 4-chloro-1-phenylpyrazole.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





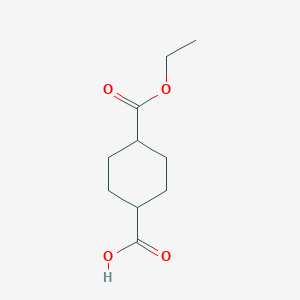
![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)

